Neurotoxin III (Laticauda semifasciata reduced) Neurotoxin III (Laticauda semifasciata reduced) It is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges , from Laticauda semifasciata snake venom
It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
Alpha-ELAPITOXIN-Ls2a (cas 75433-28-2)  is an antagonist of the nicotinic acetylcholine receptor at the neuromuscular junction with a weaker affinity to the receptor than Erabutoxins a and b 66-amino acid peptide with 5 disulfide bridges, from Laticauda semifasciata snake venom It is a nicotinic receptor antagonist, with a reversible binding to the receptor (its affinity is 1/40th that of Erabutoxin b). Its binding to the acetylcholine receptors of Torpedo marmorata electric organs: Kd = 1.6 x 10-9 M.
Brand Name: Vulcanchem
CAS No.: 75433-28-2
VCID: VC0013076
InChI: InChI=1S/C305H468N86O100S10/c1-25-142(13)234(292(479)344-173(58-37-41-91-309)252(439)369-207(132-498)284(471)373-206(131-497)283(470)364-196(121-393)272(459)333-146(17)244(431)348-191(111-229(425)426)267(454)340-171(56-35-39-89-307)251(438)368-203(128-494)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)381-258(445)179(81-87-228(423)424)346-294(481)237(149(20)399)377-224(416)119-329-288(475)236(148(19)398)384-270(457)190(109-219(315)411)359-291(478)233(141(11)12)380-276(463)200(125-397)367-287(474)213-62-46-96-390(213)301(488)209(134-500)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201(126-492)337-223(415)118-327-248(435)182(100-154-48-28-27-29-49-154)350-254(441)177(79-85-226(419)420)342-261(448)181(99-138(5)6)358-290(477)232(140(9)10)378-256(443)170(55-34-38-88-306)335-221(413)116-326-247(434)169(59-43-93-323-305(319)320)339-273(460)197(122-394)363-275(462)199(124-396)365-282(469)205(130-496)372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(467)204(129-495)371-265(452)186(105-159-114-325-168-54-33-31-51-165(159)168)353-274(461)198(123-395)362-250(437)172(57-36-40-90-308)343-289(476)231(139(7)8)379-268(455)184(102-156-66-72-162(405)73-67-156)352-281(468)208(133-499)374-293(480)235(143(14)26-2)382-257(444)178(80-86-227(421)422)341-253(440)174(76-82-215(311)407)336-222(414)117-328-249(436)195(120-392)366-286(473)212-61-45-95-389(212)302(489)210(135-501)376-298(485)241(153(24)403)385-259(446)175(77-83-216(312)408)345-295(482)239(151(22)401)387-271(458)192(112-230(427)428)356-266(453)187(106-160-115-321-136-330-160)357-285(472)211-60-44-94-388(211)300(487)194(110-220(316)412)360-262(449)180(98-137(3)4)349-263(450)183(101-155-64-70-161(404)71-65-155)351-278(465)202(127-493)370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406,492-501H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N
Molecular Formula: C305H468N86O100S10
Molecular Weight: 7260.201

Neurotoxin III (Laticauda semifasciata reduced)

CAS No.: 75433-28-2

Cat. No.: VC0013076

Molecular Formula: C305H468N86O100S10

Molecular Weight: 7260.201

Purity: Salt-free, freeze-dried preparation

* For research use only. Not for human or veterinary use.

Neurotoxin III (Laticauda semifasciata reduced) - 75433-28-2

Specification

CAS No. 75433-28-2
Molecular Formula C305H468N86O100S10
Molecular Weight 7260.201
IUPAC Name (2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C305H468N86O100S10/c1-25-142(13)234(292(479)344-173(58-37-41-91-309)252(439)369-207(132-498)284(471)373-206(131-497)283(470)364-196(121-393)272(459)333-146(17)244(431)348-191(111-229(425)426)267(454)340-171(56-35-39-89-307)251(438)368-203(128-494)279(466)355-189(108-218(314)410)269(456)386-240(152(23)402)296(483)361-193(103-157-68-74-163(406)75-69-157)299(486)391-97-47-63-214(391)303(490)491)381-258(445)179(81-87-228(423)424)346-294(481)237(149(20)399)377-224(416)119-329-288(475)236(148(19)398)384-270(457)190(109-219(315)411)359-291(478)233(141(11)12)380-276(463)200(125-397)367-287(474)213-62-46-96-390(213)301(488)209(134-500)375-297(484)238(150(21)400)383-245(432)147(18)331-242(429)144(15)334-277(464)201(126-492)337-223(415)118-327-248(435)182(100-154-48-28-27-29-49-154)350-254(441)177(79-85-226(419)420)342-261(448)181(99-138(5)6)358-290(477)232(140(9)10)378-256(443)170(55-34-38-88-306)335-221(413)116-326-247(434)169(59-43-93-323-305(319)320)339-273(460)197(122-394)363-275(462)199(124-396)365-282(469)205(130-496)372-264(451)185(104-158-113-324-167-53-32-30-50-164(158)167)347-243(430)145(16)332-260(447)188(107-217(313)409)354-280(467)204(129-495)371-265(452)186(105-159-114-325-168-54-33-31-51-165(159)168)353-274(461)198(123-395)362-250(437)172(57-36-40-90-308)343-289(476)231(139(7)8)379-268(455)184(102-156-66-72-162(405)73-67-156)352-281(468)208(133-499)374-293(480)235(143(14)26-2)382-257(444)178(80-86-227(421)422)341-253(440)174(76-82-215(311)407)336-222(414)117-328-249(436)195(120-392)366-286(473)212-61-45-95-389(212)302(489)210(135-501)376-298(485)241(153(24)403)385-259(446)175(77-83-216(312)408)345-295(482)239(151(22)401)387-271(458)192(112-230(427)428)356-266(453)187(106-160-115-321-136-330-160)357-285(472)211-60-44-94-388(211)300(487)194(110-220(316)412)360-262(449)180(98-137(3)4)349-263(450)183(101-155-64-70-161(404)71-65-155)351-278(465)202(127-493)370-255(442)176(78-84-225(417)418)338-246(433)166(310)52-42-92-322-304(317)318/h27-33,48-51,53-54,64-75,113-115,136-153,166,169-214,231-241,324-325,392-406,492-501H,25-26,34-47,52,55-63,76-112,116-135,306-310H2,1-24H3,(H2,311,407)(H2,312,408)(H2,313,409)(H2,314,410)(H2,315,411)(H2,316,412)(H,321,330)(H,326,434)(H,327,435)(H,328,436)(H,329,475)(H,331,429)(H,332,447)(H,333,459)(H,334,464)(H,335,413)(H,336,414)(H,337,415)(H,338,433)(H,339,460)(H,340,454)(H,341,440)(H,342,448)(H,343,476)(H,344,479)(H,345,482)(H,346,481)(H,347,430)(H,348,431)(H,349,450)(H,350,441)(H,351,465)(H,352,468)(H,353,461)(H,354,467)(H,355,466)(H,356,453)(H,357,472)(H,358,477)(H,359,478)(H,360,449)(H,361,483)(H,362,437)(H,363,462)(H,364,470)(H,365,469)(H,366,473)(H,367,474)(H,368,438)(H,369,439)(H,370,442)(H,371,452)(H,372,451)(H,373,471)(H,374,480)(H,375,484)(H,376,485)(H,377,416)(H,378,443)(H,379,455)(H,380,463)(H,381,445)(H,382,444)(H,383,432)(H,384,457)(H,385,446)(H,386,456)(H,387,458)(H,417,418)(H,419,420)(H,421,422)(H,423,424)(H,425,426)(H,427,428)(H,490,491)(H4,317,318,322)(H4,319,320,323)/t142-,143-,144-,145-,146-,147-,148+,149+,150+,151+,152+,153+,166-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,204-,205-,206-,207-,208-,209-,210-,211-,212-,213-,214-,231-,232-,233-,234-,235-,236-,237-,238-,239-,240-,241-/m0/s1
Standard InChI Key OHEQPJVURDZIGU-GFYSSRGUSA-N
SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CS)NC(=O)CNC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CS)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N

Introduction

Structural Characteristics

Molecular Composition and Physical Properties

Neurotoxin III features a complex molecular structure with specific physical and chemical properties that contribute to its biological activity. The compound has been well-characterized through various analytical techniques.

Neurotoxin III (CAS No.: 75433-28-2) is a polypeptide with a molecular formula of C305H468N86O100S10 and a molecular weight of 7260.201 daltons. The protein consists of 66 amino acid residues and contains five disulfide bridges, one of which is notably located between residues 26 and 30 . These disulfide bonds play a crucial role in maintaining the three-dimensional structure and stability of the toxin.

Comparison with Related Toxins

Neurotoxin III occupies an interesting structural position between typical neurotoxins and cardiotoxins found in sea snakes and Elapidae snake venoms. This intermediate structural arrangement contributes to its unique pharmacological profile.

Biological Activity and Mechanism of Action

Interaction with Nicotinic Acetylcholine Receptors

Neurotoxin III functions primarily as a post-synaptic neurotoxin, exerting its effects through specific interaction with nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

The toxin acts as a competitive antagonist of nAChRs, binding specifically to these receptors at the neuromuscular junction and effectively blocking the transmission of nerve impulses. This blockade prevents the normal binding of acetylcholine to its receptors, inhibiting depolarization of the muscle cell membrane and ultimately leading to flaccid paralysis. This mechanism is characteristic of post-synaptic neurotoxins found in the venoms of various elapid snakes.

Binding Affinity and Kinetics

A distinctive characteristic of Neurotoxin III is its relatively weak binding affinity to nicotinic acetylcholine receptors compared to other neurotoxins from the same source.

Experimental studies have demonstrated that Neurotoxin III has a binding affinity to nAChRs that is approximately 1/40th that of Erabutoxin b, another neurotoxin found in the same snake venom. Specifically, when tested with acetylcholine receptors isolated from Torpedo marmorata electric organs, Neurotoxin III exhibits a dissociation constant (Kd) of 1.6 × 10^-9 M. This relatively modest binding affinity, combined with the reversible nature of the interaction, explains the weaker toxicity of Neurotoxin III compared to related neurotoxins.

The reversible binding of Neurotoxin III to nAChRs contrasts sharply with the mechanism seen in other neurotoxins like those found in the venom of the trapdoor spider Apomastus schlingeri. For instance, the spider neurotoxin Aps III induces irreversible paralysis in insects by potently blocking insect voltage-gated sodium channels . This difference in mechanism and target specificity illustrates the diverse evolutionary strategies employed by different venomous animals.

Toxicological Profile

Toxicity Parameters

Neurotoxin III exhibits significantly lower toxicity compared to other neurotoxins found in the same venom, which correlates with its weaker binding affinity to acetylcholine receptors.

Toxicity studies have established specific LD50 values (the dose required to kill 50% of a test population) for Neurotoxin III in different animal models. In mice, the LD50 is 1.24 μg/g body weight, while in baby chicks, the value is 0.45 μg/g. These values indicate that Neurotoxin III is approximately eight to ten times less toxic than erabutoxins a, b, and c, which are also components of Laticauda semifasciata venom. This reduced toxicity directly reflects the weaker binding affinity and reversible nature of Neurotoxin III's interaction with nAChRs.

The following table summarizes the comparative toxicity and binding parameters of Neurotoxin III and related toxins:

ParameterNeurotoxin IIIErabutoxin bRatio (Erabutoxin b/Neurotoxin III)
Binding affinity to nAChRsLowerHigher40:1
Kd (Torpedo receptors)1.6 × 10^-9 M~4.0 × 10^-11 M40:1
LD50 (mice)1.24 μg/g~0.15 μg/g~8:1
Binding reversibilityEasily reversibleLess reversible-

Unique Characteristics of Neurotoxin III

The combination of moderate toxicity and reversible binding makes Neurotoxin III distinct among snake venom components and provides insights into structure-function relationships in neurotoxins.

The weak and reversible neurotoxicity of Neurotoxin III is directly related to its unique structure, which falls between those of typical neurotoxins and cardiotoxins . This intermediate structural arrangement results in a toxin that can bind to acetylcholine receptors but with reduced affinity and increased reversibility. This property might be evolutionarily significant, potentially contributing to a more diverse and effective venom cocktail that can target prey through multiple mechanisms.

The reversible nature of Neurotoxin III binding contrasts with many other neurotoxins that act as pore blockers or gating modifiers with essentially irreversible effects. For example, the spider neurotoxin Aps III blocks insect voltage-gated sodium channels without significantly altering the voltage-dependence of channel activation or steady-state inactivation, acting as a pore blocker that plugs the outer vestibule of the channels . This mechanistic difference highlights the diverse strategies employed by different venomous animals to incapacitate prey.

Taxonomic Context and Ecological Significance

Evolutionary and Functional Significance

The presence of Neurotoxin III in Laticauda semifasciata venom represents an evolutionary adaptation that contributes to the snake's predatory strategy.

The venom of L. semifasciata contains a mixture of neurotoxins with varying potencies and mechanisms of action, including the more potent erabutoxins and the weaker Neurotoxin III. This diverse toxin profile may provide an evolutionary advantage by targeting multiple physiological systems in prey animals, increasing the effectiveness of predation.

The relatively weak and reversible action of Neurotoxin III might serve specific functions within this venom cocktail, potentially contributing to initial immobilization of prey while more potent toxins exert their irreversible effects. The precise ecological role of Neurotoxin III remains an area for further research, but its persistence in the venom suggests an adaptive value within the context of the snake's feeding ecology.

Research Applications and Significance

Scientific Research Utilities

The unique properties of Neurotoxin III make it valuable for fundamental research in neurobiology, particularly studies focusing on neuromuscular junction physiology and acetylcholine receptor function.

The reversible binding of Neurotoxin III to nAChRs provides researchers with a tool to temporarily block these receptors in experimental settings without causing permanent damage. This property allows for dynamic studies of receptor function, recovery, and modulation. Additionally, the intermediate binding affinity of Neurotoxin III makes it useful for comparative studies with more potent neurotoxins, helping to elucidate structure-function relationships in this class of molecules.

In broader contexts, three-finger neurotoxins like Neurotoxin III have historically played pivotal roles in advancing our understanding of membrane receptors and ion channels. The discovery of α-bungarotoxin, another three-finger neurotoxin, exponentially expanded knowledge of membrane receptors and led to the localization, isolation, and characterization of nAChRs . By extension, such toxins have enhanced our understanding of neuromuscular transmission and associated pathologies like myasthenia gravis.

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